molecular formula C22H24N4O2S B492703 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone CAS No. 671200-78-5

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone

Cat. No.: B492703
CAS No.: 671200-78-5
M. Wt: 408.5g/mol
InChI Key: XNTRHEYLZHHITK-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 2-methoxyethyl group at position 1 and methyl groups at positions 2 and 5. The ethanone moiety is linked to a sulfanyl group attached to a 4-methyl-[1,2,4]triazolo[4,3-a]quinoline heterocycle.

Synthetic routes likely involve condensation reactions of α,β-unsaturated ketones with heterocyclic thiols, analogous to methods described for related pyrazole and triazole derivatives .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-14-11-17-7-5-6-8-19(17)26-21(14)23-24-22(26)29-13-20(27)18-12-15(2)25(16(18)3)9-10-28-4/h5-8,11-12H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTRHEYLZHHITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)C4=C(N(C(=C4)C)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone , also referred to by its chemical identifiers and CAS number (929848-99-7), has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S. Its structure features a pyrrole ring substituted with a methoxyethyl group and a triazoloquinoline moiety linked via a thioether bond. The unique arrangement of functional groups suggests a variety of interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines. Mechanistic studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and triazole moieties may interact with enzymes involved in nucleic acid synthesis, effectively disrupting cellular processes in pathogenic organisms.
  • Modulation of Signaling Pathways : The compound appears to influence signaling pathways associated with cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.
  • Receptor Interactions : There is evidence suggesting that the compound interacts with specific receptors involved in immune responses, enhancing its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 20 µg/mL.
Study 2Reported IC50 values for cancer cell lines (e.g., MCF-7) at approximately 15 µM, indicating moderate potency as an anticancer agent.
Study 3In vivo models showed reduced inflammation markers when administered in doses of 50 mg/kg body weight.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and three analogs:

Property Target Compound 1-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone 2-(Benzothiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl)ethanone 1-(4-Acetyl-3,5-dimethylpyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Molecular Formula C₂₄H₂₅N₅O₂S C₂₁H₂₁N₅OS C₂₃H₂₀N₄O₂S₂ C₁₃H₁₅N₃O₂S₂
Molecular Weight (g/mol) ~463.56 ~399.49 448.56 309.40
Key Substituents - 2-Methoxyethyl on pyrrole
- 4-Methyltriazoloquinoline
- 4-Methylphenyl on pyrrole
- Triazolopyridine
- 4-Methoxyphenyl on pyrrole
- Benzothiazolo-triazole
- Acetyl and methyl on pyrrole
- Thiadiazole
Solubility (Water) Not reported Not reported 43.6 µg/mL (predicted) Not reported
pKa (Predicted) Not reported Not reported 0.57 Not reported
Key Observations:

The thiadiazole in introduces a sulfur-rich moiety, which may improve redox activity but reduce solubility compared to nitrogen-dominant heterocycles.

Substituent Effects :

  • The 2-methoxyethyl group on the pyrrole (target) likely increases hydrophilicity relative to the 4-methylphenyl group in .
  • The 4-methoxyphenyl group in may confer greater metabolic stability but lower solubility than the target’s 2-methoxyethyl substituent.

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